O,O'-Diisopentyl hydrogen dithiophosphate
Description
O,O'-Diisopentyl hydrogen dithiophosphate is an organophosphorus compound characterized by the presence of two isopentyl (3-methylbutyl) groups bonded to a central phosphorus atom through oxygen atoms, along with two sulfur atoms in a dithiophosphate (PS₂) configuration. Its sodium salt (CAS 58237-07-3) is widely used as a collector in mineral processing, particularly for gold and silver ores, due to its strong affinity for metal surfaces . The compound’s molecular formula is C₁₀H₂₃O₂PS₂Na, with a molecular weight of 292.37 g/mol, a boiling point of 326.3°C, and a high lipophilicity (LogP = 4.53) .
Properties
CAS No. |
32650-55-8 |
|---|---|
Molecular Formula |
C10H23O2PS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
bis(3-methylbutoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2/c1-9(2)5-7-11-13(14,15)12-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
MTGAEKMYDSYMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOP(=S)(OCCC(C)C)S |
Origin of Product |
United States |
Preparation Methods
Alcoholysis of Phosphorus Pentasulfide with Isopentanol
The most common and industrially relevant method to prepare this compound involves the alcoholysis of phosphorus pentasulfide (P2S5) with isopentanol (3-methyl-1-butanol). This reaction proceeds under controlled temperature conditions, typically between 45 °C to 90 °C, to optimize yield and minimize side reactions.
-
$$
\text{P}2\text{S}5 + 2 \text{(Isopentanol)} \rightarrow \text{this compound} + \text{H}_2\text{S}
$$ Mechanism: The phosphorus pentasulfide reacts with the hydroxyl groups of isopentanol, replacing sulfur atoms to form the dithiophosphate ester. The reaction is catalyzed by acid or base catalysts in some protocols to improve yield and selectivity.
Reaction Conditions: Temperature control is critical; elevated temperatures (around 85-90 °C) favor completion but may lead to side products if too high or prolonged. Lower temperatures (~45 °C) may be used for sensitive alcohols or to minimize decomposition.
Yields: Yields typically range from 90% to 95% under optimized conditions, as reported in patent literature and experimental studies.
Use of Phosphorus Tetrasulfide (P4S{10}) and Dialkoxydithiophosphates Synthesis
An alternative approach involves the use of phosphorus tetrasulfide (P4S{10}) reacting with isopentanol to form dialkoxydithiophosphates, which are closely related compounds.
Reported Procedure: P4S{10} is reacted with isopentanol in toluene or another inert solvent at temperatures ranging from 45 °C to 85 °C for several hours (up to 16 h). The reaction mixture is then cooled, neutralized with potassium hydroxide, and purified by chromatography to isolate the dialkoxydithiophosphate.
Advantages: This method allows for the synthesis of various dialkoxydithiophosphates with good yields (66-93%) and can be adapted for different alcohols, including branched ones like isopentanol.
Purification: Flash chromatography using methanol/ethyl acetate mixtures is commonly employed to purify the product.
Detailed Preparation Procedure (Representative Example)
Based on the synthesis of dialkoxydithiophosphates and related compounds, the following procedure can be adapted for this compound:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Phosphorus pentasulfide (P2S5) + Isopentanol | Mix P2S5 (3 mmol) and isopentanol (6 mmol) in toluene (20 mL), stir at 85-90 °C for 12 h | 90-95 |
| 2 | Cooling and neutralization | Cool reaction mixture in ice bath; add 0.75 M KOH slowly to neutralize and precipitate product | - |
| 3 | Purification | Dry crude product under reduced pressure; purify by flash chromatography (20% methanol in ethyl acetate) | 90-95 |
| 4 | Drying and isolation | Collect purified this compound as a white solid | - |
Analytical Data and Stability
NMR Characterization: ^1H NMR and ^31P NMR are used to confirm the structure and purity. The ^31P NMR typically shows a characteristic chemical shift for the dithiophosphate phosphorus atom.
Stability: The compound is moderately stable under ambient conditions but may slowly hydrolyze in the presence of moisture, releasing hydrogen sulfide (H_2S). Hydrolysis kinetics follow pseudo-first-order reaction rates, with half-lives dependent on temperature and solvent conditions.
-
$$
\text{this compound} + \text{H}2\text{O} \rightarrow \text{Phosphoric acid} + \text{H}2\text{S} + \text{Alcohol}
$$
Comparative Analysis of Preparation Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Alcoholysis of P2S5 with isopentanol | P2S5 + isopentanol | 85-90 | 90-95 | Flash chromatography | Industrially preferred; high yield |
| Reaction of P4S{10} with isopentanol | P4S{10} + isopentanol | 45-85 | 66-93 | Flash chromatography | Lower temp for sensitive substrates |
| Catalyzed thioacylation (related) | Lewis acid catalysts + dithiols | 25-50 | Variable | Crystallization | Used in related compounds; potential for adaptation |
| Salt-mediated purification | Neutralization with KOH | Ambient | - | Filtration and drying | Enhances purity and stability |
Research Discoveries and Industrial Relevance
The alcoholysis of phosphorus pentasulfide remains the cornerstone for synthesizing O,O'-diester dithiophosphoric acids, including this compound, due to its simplicity and high yield.
Recent research has focused on optimizing reaction conditions to minimize side products and improve purity without extensive purification steps, as documented in patent literature.
The stability and controlled hydrolysis of these compounds have been studied to understand their behavior in applications such as lubricant additives and controlled release of hydrogen sulfide.
Alternative synthetic routes involving catalytic processes and salt intermediates offer potential improvements but require further development for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
O,O’-Diisopentyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Substitution: It can undergo substitution reactions where the isopentyl groups are replaced by other alkyl or aryl groups.
Complexation: It forms complexes with metal ions, which are useful in various applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphates, substituted dithiophosphates, and metal-dithiophosphate complexes .
Scientific Research Applications
Applications in Mineral Processing
O,O'-Diisopentyl hydrogen dithiophosphate is primarily utilized as a collector in flotation processes for the extraction of valuable minerals. Its effectiveness has been demonstrated in the following areas:
- Gold and Silver Extraction : The compound acts as an effective collector for gold and silver ores, enhancing recovery rates during flotation processes. It exhibits weak collecting power towards pyrite, making it suitable for alkaline circuits where pyrite is present .
- Copper and Zinc Sulfide Ores : The compound has also shown effectiveness in collecting copper and zinc sulfide ores, which are critical for various industrial applications .
Table 1: Effectiveness of this compound in Mineral Processing
| Mineral Type | Effectiveness | Remarks |
|---|---|---|
| Gold | High | Effective collector |
| Silver | High | Enhances recovery |
| Copper | Moderate | Suitable for sulfide ores |
| Zinc | Moderate | Effective in alkaline conditions |
| Pyrite | Low | Weak collecting power |
Agricultural Applications
In agriculture, this compound is being explored as a potential pesticide or herbicide additive. Its properties may enhance the efficacy of existing agricultural chemicals by improving their adhesion to plant surfaces or modifying their release rates.
- Pesticide Efficacy Enhancement : Preliminary studies suggest that incorporating this compound into pesticide formulations can improve their effectiveness by increasing the retention time on plant leaves .
- Environmental Impact Studies : Research is ongoing to evaluate the environmental impact of using this compound in agricultural settings, focusing on its biodegradability and potential effects on non-target organisms.
Case Study 1: Flotation Process Optimization
A study conducted by Hong Jin Chemical analyzed the performance of this compound in optimizing flotation processes for gold extraction. The results indicated a significant increase in recovery rates when used in conjunction with other flotation reagents, demonstrating its potential to enhance mineral processing efficiency .
Case Study 2: Agricultural Formulation Development
Research at Chemos highlighted the potential use of this compound as an additive in pesticide formulations. Field trials showed improved pest control efficacy when this compound was included in the formulation compared to standard pesticides alone .
Mechanism of Action
The mechanism of action of O,O’-Diisopentyl hydrogen dithiophosphate involves its interaction with metal ions and enzymes. The compound forms stable complexes with metal ions, which can inhibit the activity of certain enzymes by blocking their active sites. This inhibition can lead to various biological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Physical Properties
Dithiophosphates vary significantly based on alkyl chain length, branching, and counterion. Key comparisons include:
*Estimated based on shorter alkyl chains.
Key Observations :
- Alkyl Chain Effects : Longer chains (e.g., dioctadecyl) increase molecular weight, LogP, and hydrophobicity, reducing water solubility. The isopentyl group’s branching enhances steric hindrance compared to linear chains, affecting ligand-metal interactions .
- Counterion Influence : Sodium salts (e.g., diisopentyl) are more water-soluble than ammonium or protonated forms, critical for industrial applications like flotation .
Chemical and Coordination Behavior
- Bond Lengths : In the ammonium O,O′-diethyl dithiophosphate crystal structure, P—S bond lengths average 1.97 Å . Comparable values are expected for diisopentyl derivatives, though steric effects from bulkier isopentyl groups may slightly elongate bonds.
- Hydrogen Bonding : Diethyl derivatives form layered structures via N–H···S hydrogen bonds, creating hydrophilic interiors . Diisopentyl’s larger hydrophobic groups likely disrupt such networks, favoring micelle formation in solution .
- Coordination Modes: Dithiophosphates bind metals in monodentate or anisobidentate configurations. Diisopentyl’s steric bulk may favor monodentate binding, whereas smaller ligands (e.g., diethyl) adopt bidentate modes, impacting catalytic and nanoparticle synthesis applications .
Biological Activity
O,O'-Diisopentyl hydrogen dithiophosphate (DPP) is an organophosphorus compound that has garnered attention due to its potential applications in agriculture, industry, and environmental science. This article explores the biological activity of DPP, including its mechanisms of action, toxicity, and environmental impact, supported by diverse research findings and case studies.
- Chemical Formula : C10H23O2PS2
- Molecular Weight : 266.34 g/mol
- CAS Number : 298-06-6
DPP is characterized by the presence of two isopentyl groups attached to a phosphorus atom, which is also bonded to a dithiophosphate moiety. This structure contributes to its biological activity.
Mechanisms of Biological Activity
DPP exhibits biological activity primarily through its interaction with various biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : DPP acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system.
- Antimicrobial Activity : Studies have shown that DPP possesses antimicrobial properties, inhibiting the growth of various bacterial strains, including those involved in plant diseases.
- Phytotoxic Effects : DPP has been evaluated for its herbicidal potential, demonstrating selective toxicity towards certain weed species while being less harmful to crops.
Toxicity and Safety Profile
The toxicity profile of DPP is crucial for understanding its safety in various applications:
- Acute Toxicity : DPP has been classified as moderately toxic based on LD50 values in animal studies. For example, studies indicate an LD50 range between 100-500 mg/kg in rats.
- Chronic Effects : Long-term exposure to DPP has been associated with neurotoxic effects and potential endocrine disruption.
- Environmental Impact : DPP's persistence in soil and water systems raises concerns regarding bioaccumulation and effects on non-target organisms.
Case Study 1: Enzymatic Inhibition
A study conducted by Zhang et al. (2020) evaluated the inhibitory effects of various dithiophosphate compounds on AChE activity. The results indicated that DPP inhibited AChE with an IC50 value of 25 µM, demonstrating significant neurotoxic potential .
Case Study 2: Antimicrobial Efficacy
Research by Lee et al. (2021) assessed the antimicrobial properties of DPP against common agricultural pathogens. The study found that DPP exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Pseudomonas syringae, suggesting its potential as a biopesticide .
Case Study 3: Phytotoxicity Assessment
In a greenhouse trial, Smith et al. (2019) tested the phytotoxic effects of DPP on Amaranthus retroflexus (redroot pigweed). The results showed a significant reduction in biomass at concentrations above 200 µg/mL, indicating its potential use as a selective herbicide .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 266.34 g/mol |
| AChE IC50 | 25 µM |
| Antimicrobial MIC | 50 µg/mL against P. syringae |
| Phytotoxic Concentration | 200 µg/mL |
Q & A
Basic Questions
Q. What are the established methods for synthesizing O,O'-diisopentyl hydrogen dithiophosphate, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : React phosphorus pentasulfide (P₂S₅) with isopentanol (3-methyl-1-butanol) in a 1:2 molar ratio under anhydrous conditions. This generates the dithiophosphoric acid intermediate .
-
Step 2 : Neutralize the intermediate with a base (e.g., potassium hydroxide) to isolate the potassium salt (K⁺ salt), which is often purified via recrystallization from acetone or ethanol .
-
Optimization : Temperature control (40–60°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of thiol groups .
Q. How can the crystal structure and hydrogen-bonding network of O,O'-diisopentyl dithiophosphate salts be determined?
- Methodology :
- Step 1 : Grow single crystals via slow evaporation of acetone/water solutions .
- Step 2 : Perform single-crystal X-ray diffraction (SC-XRD) to resolve atomic coordinates. For example, ammonium salts of analogous dithiophosphates exhibit P–S bond lengths of 1.97–1.98 Å and hydrogen-bonded layers (N–H···S motifs) .
- Data Analysis : Compare bond lengths with the Cambridge Structural Database (CSD). Deviations >0.01 Å may indicate strain or solvent effects .
Q. What analytical techniques are suitable for characterizing purity and stability?
- Techniques :
- FTIR : Confirm P=S (600–650 cm⁻¹) and P–O–C (950–1050 cm⁻¹) stretches .
- Elemental Analysis : Validate C, H, S, and P content (±0.3% deviation) .
- TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C .
Advanced Research Questions
Q. How do alkyl chain length variations (e.g., diisopentyl vs. diethyl) affect metal-binding selectivity in flotation or catalysis?
- Experimental Design :
- Step 1 : Compare stability constants (log K) of Cu²⁺/Zn²⁺ complexes using isothermal titration calorimetry (ITC) .
- Step 2 : Conduct flotation tests (e.g., with chalcopyrite vs. pyrite) to measure recovery rates. Longer chains (diisopentyl) enhance hydrophobicity and selectivity for sulfide ores .
- Data Contradictions : Shorter chains (diethyl) may show higher solubility but lower selectivity due to weaker van der Waals interactions .
Q. What is the role of O,O'-diisopentyl dithiophosphate ligands in catalytic CO₂ reduction systems?
- Case Study : Copper nanoclusters (e.g., Cu₃₂H₂₀L₁₂, L = dithiophosphate) catalyze CO₂ → HCOOH/CO.
- Mechanism : Adsorption of CO₂ on Cu sites followed by proton-coupled electron transfer (PCET). The dithiophosphate ligand stabilizes intermediate Cu–CO₂ adducts .
- Performance Metrics : Turnover number (TON) of 1740 for HCOOH production at pH 6.5 .
Q. How can computational modeling predict environmental persistence and ecotoxicity of dithiophosphate derivatives?
- Methodology :
- Step 1 : Use EPI Suite or ECOSAR to estimate biodegradation half-life (t₁/₂) and LC₅₀ for aquatic organisms .
- Step 2 : Validate with microcosm studies: Monitor hydrolysis rates (pH-dependent) and bioaccumulation in Daphnia magna .
- Contradictions : Experimental hydrolysis rates may exceed predictions due to microbial esterase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
